molecular formula C10H20Cl2O4Zr B579060 Zirconium dichloride bis(pentanedionate) CAS No. 18717-38-9

Zirconium dichloride bis(pentanedionate)

Cat. No. B579060
CAS RN: 18717-38-9
M. Wt: 366.39
InChI Key: CZJLBMREDCCTJM-UHFFFAOYSA-L
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Description

Zirconium dichloride bis(pentanedionate) is an organozirconium compound . It is composed of a zirconium central atom, with two cyclopentadienyl and two chloro ligands . It is a colorless diamagnetic solid that is somewhat stable in air . It is used for research and development purposes .


Synthesis Analysis

Zirconium dichloride bis(pentanedionate) may be prepared from zirconium (IV) chloride - tetrahydrofuran complex and sodium cyclopentadienide . The reaction is as follows: ZrCl4(THF)2 + 2 NaCp → Cp2ZrCl2 + 2 NaCl + 2 THF .


Molecular Structure Analysis

The molecular formula of Zirconium dichloride bis(pentanedionate) is C10H18Cl2O4Zr . The compound is a bent metallocene: the Cp rings are not parallel, the average Cp (centroid)-M-Cp angle being 128° . The Cl-Zr-Cl angle of 97.1° is wider than in niobocene dichloride (85.6°) and molybdocene dichloride (82°) .


Chemical Reactions Analysis

Zirconium dichloride bis(pentanedionate) reacts with lithium aluminium hydride to give Cp2ZrHCl Schwartz’s reagent . The reaction is as follows: (C5H5)2ZrCl2 + 1/4 LiAlH4 → (C5H5)2ZrHCl + 1/4 LiAlCl4 . Since lithium aluminium hydride is a strong reductant, some over-reduction occurs to give the dihydrido complex, Cp2ZrH2 .


Physical And Chemical Properties Analysis

Zirconium dichloride bis(pentanedionate) has a molecular weight of 364.38 . It is a colorless diamagnetic solid . It is somewhat stable in air . The melting point is 180-182°C .

Mechanism of Action

Zirconium dichloride bis(pentanedionate) can also be used to prepare the Negishi reagent, Cp2Zr (η2 - butene), which can be used as a source of Cp2Zr in oxidative cyclisation reactions . The Negishi reagent is prepared by treating zirconocene dichloride with n-BuLi, leading to replacement of the two chloride ligands with butyl groups . The dibutyl compound subsequently undergoes beta-hydride elimination to give one η2-butene ligand, with the other butyl ligand promptly lost as butane via reductive elimination .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately . Use dry chemical, carbon dioxide or alcohol-resistant foam for firefighting .

properties

IUPAC Name

dichlorozirconium;4-hydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O2.2ClH.Zr/c2*1-4(6)3-5(2)7;;;/h2*4,6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJLBMREDCCTJM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)O.CC(CC(=O)C)O.Cl[Zr]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2O4Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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